Methisazone
Overview
Description
Methisazone, also known as metisazone, is an antiviral compound primarily known for its efficacy against pox viruses. It works by inhibiting messenger ribonucleic acid and protein synthesis, which are crucial for viral replication. This compound was initially developed in the 1960s and showed promising results in combating smallpox infections. its widespread use was limited due to logistical challenges in developing countries and the availability of alternative treatments in developed nations .
Preparation Methods
Methisazone is synthesized through the condensation of N-methyl isatin with thiosemicarbazide. The reaction typically involves the following steps:
Condensation Reaction: N-methyl isatin is reacted with thiosemicarbazide in the presence of an acid catalyst.
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methisazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced thiosemicarbazone derivatives.
Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methisazone has been extensively studied for its antiviral properties. Some of its notable applications include:
Antiviral Research: This compound has been used to study its inhibitory effects on various viruses, including smallpox, herpes simplex virus, and respiratory syncytial virus.
Prophylactic Use: This compound has been investigated for its potential use in preventing viral infections, particularly in high-risk populations.
Molecular Docking Studies: Recent studies have explored the binding interactions of this compound with key proteins involved in viral replication, such as those of SARS-CoV-2.
Mechanism of Action
Methisazone exerts its antiviral effects by inhibiting the synthesis of messenger ribonucleic acid and proteins in viruses. This inhibition disrupts the viral replication process, preventing the virus from multiplying and spreading. The molecular targets of this compound include viral ribonucleic acid-dependent ribonucleic acid polymerase and other essential viral proteins .
Comparison with Similar Compounds
Methisazone belongs to the class of thiosemicarbazone derivatives, which are known for their broad-spectrum antiviral activity. Similar compounds include:
Isatin Thiosemicarbazone: Another antiviral agent with a similar mechanism of action.
Quinazoline Thiosemicarbazone: Known for its antiviral and anticancer properties.
Quinoyl Acetohydrazide: Exhibits antiviral activity against various viruses.
This compound is unique in its specific efficacy against pox viruses and its historical significance in smallpox research. Its ability to inhibit messenger ribonucleic acid and protein synthesis sets it apart from other antiviral agents.
Properties
IUPAC Name |
(2-hydroxy-1-methylindol-3-yl)iminothiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUCVNWOZLIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046413, DTXSID10859687 | |
Record name | Methisazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
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Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-68-5, 26153-15-1 | |
Record name | Methisazone [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metisazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13641 | |
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Record name | Methisazone | |
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Record name | Methisazone | |
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Record name | Methisazone | |
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Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
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Record name | Metisazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016 | |
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Record name | METHISAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E | |
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